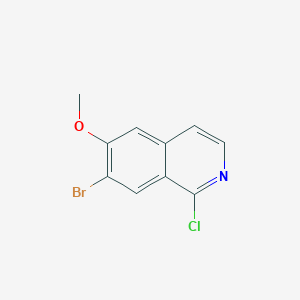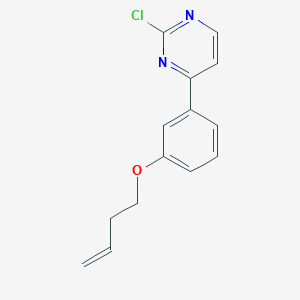
4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, an ultrasound-mediated one-pot synthesis method has been reported for the creation of thiadiazolopyrimidine derivatives, which shows the potential for efficient synthesis strategies . Another study describes a two-step synthesis method for a chloro-nitrophenoxy pyrimidine derivative, highlighting the importance of optimizing reaction conditions to achieve high yields . These methods could potentially be adapted for the synthesis of "4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine" by altering the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their chemical reactivity and biological activity. For example, the crystal structure of a chloro-substituted phenyl pyrimidine shows a fully stretched and nearly planar form, which is important for its mesomorphic behavior . Similarly, the molecular docking study of a chlorobenzylsulfanyl pyrimidine derivative suggests potential inhibitory activity against certain enzymes, indicating the importance of molecular structure in drug design .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, which are essential for their transformation into biologically active compounds. The reaction of a chloro-dithiazolylaminopyridine derivative with primary and secondary amines to yield guanidines and aminopyridopyrimidines demonstrates the reactivity of the pyrimidine ring . These reactions are influenced by the substituents on the pyrimidine ring and can be leveraged to synthesize compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as their vibrational spectra, charge distribution, and non-covalent interactions, are important for understanding their behavior in biological systems. Spectroscopic investigations provide insights into the stability and electronic properties of these compounds . Additionally, the study of non-covalent interactions in thiourea derivatives of pyrimidine reveals the significance of these interactions in the crystal lattice and their potential influence on biological activity .
Wissenschaftliche Forschungsanwendungen
Applications in Optoelectronic Materials
4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine, as a pyrimidine derivative, finds its application in the field of optoelectronic materials. Research highlights the significant role of pyrimidine derivatives in creating novel materials for optoelectronics. The integration of pyrimidine and quinazoline fragments into π-extended conjugated systems is particularly valuable for fabricating various optoelectronic devices. These include luminescent elements, photoelectric conversion elements, image sensors, and organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, pyrimidine derivatives are explored for their potential in nonlinear optical materials and colorimetric pH sensors. Specifically, iridium complexes based on pyrimidine derivatives have shown high efficiency as phosphorescent materials for OLEDs. The pyrimidine push-pull systems are also noted for their significance as potential photosensitizers for dye-sensitized solar cells, and certain derivatives function as thermally activated delayed fluorescence emitters (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Applications in Medicinal Chemistry and Pharmacology
In medicinal chemistry and pharmacology, pyrimidine-based compounds, including 4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine, are prominent due to their diverse pharmacological activities. Pyrimidine derivatives, as the building blocks of DNA and RNA, exhibit a wide array of medicinal attributes, with anticancer activity being the most extensively reported. These compounds interact with various enzymes, targets, and receptors, indicating their potential in pharmacological applications. The review of recent patent literature emphasizes the continued focus of researchers on pyrimidine-based anticancer agents, underscoring their prominence as potential future drug candidates (Kaur et al., 2014).
Applications in Anti-inflammatory Therapies
Pyrimidine derivatives are also known for their anti-inflammatory properties. The synthesis and structure-activity relationships (SARs) of pyrimidine derivatives have been a subject of extensive research. These compounds show potent anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins. Recent developments in the synthesis and understanding of the anti-inflammatory effects of pyrimidine derivatives provide valuable insights for the design and development of new anti-inflammatory agents (Rashid et al., 2021).
Eigenschaften
IUPAC Name |
4-(3-but-3-enoxyphenyl)-2-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-2-3-9-18-12-6-4-5-11(10-12)13-7-8-16-14(15)17-13/h2,4-8,10H,1,3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBVOEASSGRCAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC=CC(=C1)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001239105 | |
| Record name | 4-[3-(3-Buten-1-yloxy)phenyl]-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine | |
CAS RN |
937271-45-9 | |
| Record name | 4-[3-(3-Buten-1-yloxy)phenyl]-2-chloropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937271-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(3-Buten-1-yloxy)phenyl]-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



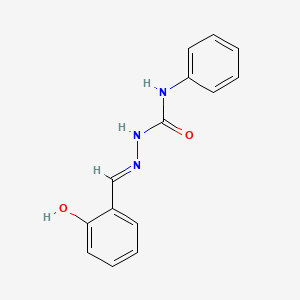
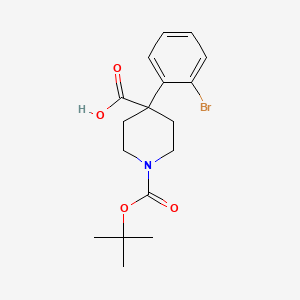
![Pyridine, 2-[4-(hydrazinylmethyl)phenyl]-](/img/structure/B3030568.png)
![[1,1':4',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B3030570.png)

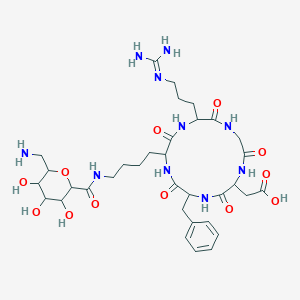
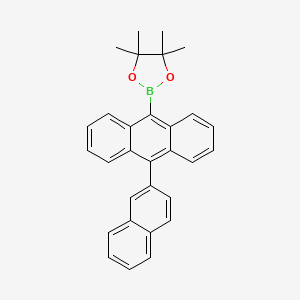
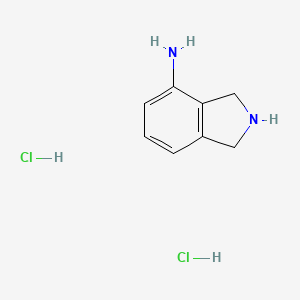
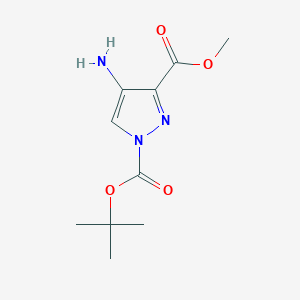
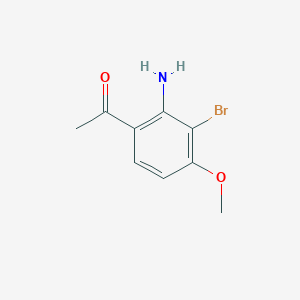

![(2R,3aR,10Z,11aS,12aR,14aR)-2,3,3a,4,5,6,7,8,9,11a,12,13,14,14a-Tetradecahydro-2-[[7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]-4-quinolinyl]oxy]-5-methyl-4,14-dioxocyclopenta[c]cyclopropa[g][1,6]diazacyclotetradecine-12a(1H)-carboxylic acid](/img/structure/B3030583.png)
